3,5-Difluoro-2-(trifluoromethyl)benzaldehyde

Description

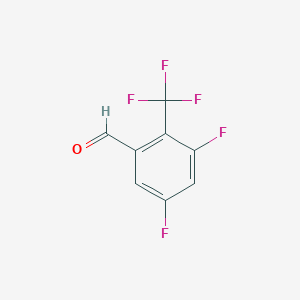

3,5-Difluoro-2-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C₈H₃F₅O. Its structure features two fluorine atoms at the 3- and 5-positions of the benzene ring, a trifluoromethyl (-CF₃) group at the 2-position, and an aldehyde (-CHO) functional group at the 1-position. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its electron-withdrawing substituents, which enhance its reactivity in cross-coupling reactions, nucleophilic substitutions, and as a precursor for bioactive molecules . The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making it valuable in drug design .

Properties

IUPAC Name |

3,5-difluoro-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O/c9-5-1-4(3-14)7(6(10)2-5)8(11,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJMIOFGONAYAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)C(F)(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Dichlorotoluene Precursors

A foundational method involves the selective fluorination of dichlorotoluene derivatives. As detailed in CN104016840A , antimony-based catalysts (e.g., SbCl₅) facilitate the reaction of 2,3,5-trichlorotoluene with anhydrous hydrogen fluoride (HF) under pressurized conditions (2.0–3.0 MPa). The process achieves partial fluorination to yield intermediates such as 3,5-dichloro-2-(trifluoromethyl)toluene, which subsequently undergoes hydrolysis.

Critical Parameters :

- Temperature : 70–95°C for fluorination; 100–120°C for hydrolysis.

- HF Molar Ratio : 3.5:1 to 4.5:1 relative to dichlorotoluene.

- Catalyst Loading : 0.25–1.0% SbCl₅ by mass.

This route’s regioselectivity arises from the electron-withdrawing trifluoromethyl group, which directs fluorination to the meta and para positions. The hydrolysis step employs FeCl₃ or NiCl₂ as catalysts, achieving aldehyde formation via oxidative cleavage (yields: 86–96%).

Hydrolysis of Fluorinated Benzyl Halides

CN102516047A discloses an alternative pathway using C₁–C₄ fatty acids (e.g., acetic acid) and their alkali metal salts to hydrolyze 2-(trifluoromethyl)dichlorotoluene at elevated temperatures (150–190°C) and pressures (0.3–0.78 MPa). The acid-salt system accelerates hydrolysis while minimizing side reactions, yielding 3,5-difluoro-2-(trifluoromethyl)benzaldehyde with >99% purity after vacuum distillation.

Advantages :

- Reduced Waste : Closed-loop HF recycling minimizes effluent.

- Scalability : Batch processing in standard reactors avoids specialized equipment.

Catalytic Systems and Process Optimization

Antimony-Based Catalysts

SbCl₅ and SbF₃ are pivotal in fluorination steps, acting as Lewis acids to polarize C–Cl bonds and facilitate nucleophilic attack by fluoride ions. Comparative studies indicate SbCl₅ outperforms SbF₃ in selectivity due to its stronger electrophilicity, particularly at lower temperatures (70–80°C).

Catalyst Deactivation :

Prolonged exposure to HF generates SbF₃, which precipitates and requires filtration to maintain activity.

Transition Metal Catalysts

FeCl₃ and NiCl₂ are employed in hydrolysis steps, leveraging their ability to stabilize oxonium intermediates. FeCl₃ affords higher yields (96.5%) than NiCl₂ (86.1%) due to its superior oxidative capacity, though NiCl₂ is preferred in moisture-sensitive systems.

Industrial-Scale Purification Techniques

Vacuum Distillation

Post-hydrolysis crude mixtures are distilled under reduced pressure (0.095 MPa) to isolate the aldehyde. Fractional distillation at 70–75°C removes low-boiling impurities (e.g., unreacted dichlorotoluene), achieving >99% purity.

Solvent Recycling

Toluene and ethanol are recovered via fractional condensation, reducing raw material costs by 15–20%.

Challenges and Innovations

Regioselectivity in Fluorination

Competing para/meta fluorination is mitigated by:

- Electronic Effects : Trifluoromethyl groups direct electrophilic fluorination to electron-deficient positions.

- Steric Hindrance : Bulky catalysts (e.g., SbCl₅) favor meta substitution.

Data Tables

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms and the trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often used.

Major Products:

Oxidation: 3,5-Difluoro-2-(trifluoromethyl)benzoic acid.

Reduction: 3,5-Difluoro-2-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Difluoro-2-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique electronic properties.

Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Industry: It is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The compound is believed to exert its effects by inhibiting mitochondrial electron transport at the cytochrome bc1 complex, which disrupts cellular respiration and energy production . This mechanism is particularly relevant in the context of its potential use as an enzyme inhibitor in biological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The electronic and steric effects of substituents significantly influence the reactivity of fluorinated benzaldehyde derivatives. Below is a comparative analysis with two closely related compounds:

- Electronic Effects : The -CF₃ group in this compound is a stronger electron-withdrawing group (EWG) than -OH or -COOCH₃, making the aldehyde more reactive toward nucleophilic attack .

- Steric Effects : The -CF₃ group introduces steric hindrance, which can slow down reactions at the ortho position compared to smaller substituents like -OH .

Physicochemical Properties

- Solubility : The presence of -CF₃ reduces water solubility compared to -OH or -COOCH₃ derivatives, aligning with its higher logP value .

- Thermal Stability: Fluorinated aldehydes generally exhibit higher thermal stability than non-fluorinated analogs. The -CF₃ group further enhances this stability by reducing electron density on the aromatic ring .

Research Findings and Data Tables

Table 1: Comparative Reactivity in Pd-Catalyzed C–H Activation

Table 2: Spectroscopic Data

| Compound | ¹⁹F NMR (ppm) | ¹H NMR (δ, aldehyde proton) |

|---|---|---|

| This compound | -63.2 (CF₃), -112.5 (F) | 10.12 (s, 1H) |

| 3,5-Difluoro-2-hydroxybenzaldehyde | -118.7 (F) | 9.89 (s, 1H) |

Biological Activity

3,5-Difluoro-2-(trifluoromethyl)benzaldehyde is a fluorinated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores its biological activity, synthesizing findings from diverse sources, including case studies and research data.

Molecular Formula: C9H4F5O

Molecular Weight: 224.12 g/mol

IUPAC Name: this compound

Canonical SMILES: C(F)(F)C1=C(C=CC(=C1F)C=O)C(F)(F)F

The structure of this compound features multiple fluorine atoms, which significantly influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities due to their electron-withdrawing properties. The presence of fluorine atoms can increase lipophilicity and metabolic stability, making these compounds attractive for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows it to fit into active sites, modulating the activity of these targets:

- Enzyme Inhibition: Compounds similar to this compound have been studied for their inhibitory effects on prolyl-specific oligopeptidase (POP), an enzyme linked to several central nervous system disorders. Inhibitors derived from related structures have shown IC50 values ranging from 10.14 to 41.73 μM against POP, indicating potential therapeutic applications in treating conditions such as Alzheimer's and schizophrenia .

- Antimicrobial Activity: Fluorinated compounds have demonstrated significant antibacterial properties. For instance, a related compound exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, highlighting the potential of fluorinated benzaldehydes in antimicrobial therapies .

Case Studies

-

Anticancer Activity:

A study evaluated the anticancer effects of various fluorinated compounds against multiple human cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). Certain derivatives showed IC50 values lower than that of Doxorubicin, a standard chemotherapy drug, indicating promising anticancer activity . -

Neuroprotective Effects:

Research focusing on neuroprotective agents has identified certain benzaldehyde derivatives as effective POP inhibitors. These compounds demonstrated competitive inhibition with Ki values around 13.66 μM, suggesting their potential for treating neurodegenerative diseases .

Comparative Analysis

| Compound | Biological Activity | IC50/Other Relevant Data |

|---|---|---|

| This compound | Enzyme inhibitor (POP) | IC50: 10.14 - 41.73 μM |

| Related Fluorinated Compound | Antimicrobial | MIC: 4.88 µg/mL against E. coli |

| Doxorubicin | Anticancer | IC50: 52.1 μM |

Q & A

Q. What are the common synthetic routes for 3,5-Difluoro-2-(trifluoromethyl)benzaldehyde?

- Methodological Answer : A standard approach involves condensation reactions with substituted benzaldehydes. For example, substituted anilines can react with aldehydes in the presence of reducing agents like NaBH₄ in acetic acid, followed by purification via column chromatography (e.g., Et₂O/petroleum ether) . Fluorination steps may employ nucleophilic or electrophilic reagents, with trifluoromethyl groups introduced via halogen exchange or direct substitution using reagents like KOtBu or NaOCH₃ .

Q. Which spectroscopic techniques are optimal for characterizing fluorinated benzaldehyde derivatives?

- Methodological Answer :

- ¹⁹F NMR : Critical for identifying fluorine environments and confirming substituent positions.

- ¹H NMR : Resolves aromatic protons and aldehyde protons (δ ~10 ppm).

- IR Spectroscopy : Detects aldehyde C=O stretches (~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .

Q. What solvents and conditions are suitable for recrystallizing this compound?

- Methodological Answer : High-purity crystals can be obtained using mixed solvents like ethanol/water or ether/petroleum ether. Reflux conditions followed by slow cooling enhance crystal formation. For air-sensitive derivatives, argon-filled environments are recommended .

Advanced Research Questions

Q. How can regioselective fluorination be achieved in the synthesis of polyfluorinated benzaldehydes?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Directed ortho-metalation (DoM) using directing groups (e.g., -COOH, -OCH₃) can guide fluorine substitution. Computational modeling (DFT) predicts reactive sites, while experimental validation uses competitive reactions with controlled stoichiometry of fluorinating agents (e.g., Selectfluor®) .

Q. How do photoredox catalysts improve the efficiency of reactions involving fluorinated benzaldehydes?

- Methodological Answer : Ru(bpy)₃²⁺ or organic dyes enable single-electron transfer (SET) processes under visible light, facilitating radical-based transformations (e.g., C-H functionalization). For example, α-alkylation of aldehydes proceeds via transient enol radicals, avoiding harsh redox conditions .

Q. How to resolve contradictions in reported reaction yields for similar fluorinated compounds?

- Methodological Answer : Systematically vary parameters:

- Catalyst loading : Lower catalyst amounts may reduce side reactions.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates.

- Temperature : Controlled heating (e.g., 120°C in DMF under N₂) improves kinetics .

Compare results using standardized protocols (e.g., GC-MS for yield quantification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.